Functional Handle Comparison: Presence of Primary Alcohol Enables Derivatization Pathways Absent in 4-Phenyl-1,2,3-thiadiazole
The target compound (4-phenyl-1,2,3-thiadiazol-5-yl)methanol (CAS 423768-62-1) contains a reactive primary alcohol (-CH2OH) group at the 5-position, enabling direct esterification, etherification, oxidation to aldehyde/carboxylic acid, or conversion to leaving groups (e.g., mesylate, halide) for nucleophilic displacement . In contrast, the closest non-alcohol analog, 4-phenyl-1,2,3-thiadiazole (CAS 25445-77-6), lacks any functionalizable handle at the 5-position (hydrogen only), rendering it incapable of undergoing these transformations without prior functionalization steps [1]. This difference fundamentally determines synthetic route feasibility: the target compound serves as a direct precursor to 5-substituted derivatives, while the comparator requires initial electrophilic or radical C-H functionalization, typically with lower yields and site-selectivity challenges [2]. No head-to-head reactivity comparison between these specific compounds was identified in the literature; the functional group presence/absence comparison is based on established structural differences.
| Evidence Dimension | Presence of primary alcohol functional handle at 5-position |
|---|---|
| Target Compound Data | Contains -CH2OH group (C9H8N2OS, MW 192.24) |
| Comparator Or Baseline | 4-Phenyl-1,2,3-thiadiazole (CAS 25445-77-6): Contains -H at 5-position (C8H6N2S, MW 162.21) |
| Quantified Difference | Functional handle present vs. absent |
| Conditions | Structural analysis based on chemical formula and SMILES notation |
Why This Matters
Presence of a primary alcohol enables downstream derivatization without additional activation steps, reducing synthetic step count and potentially improving overall route yield.
- [1] PeptideDB. 4-Phenyl-1,2,3-thiadiazole (CAS 25445-77-6). Formula C8H6N2S, MW 162.21. View Source
- [2] Babu BR, et al. 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors. Biochemistry. 1997 Jun 10;36(23):7209-16. View Source
